molecular formula C15H18N4O3 B2821442 3-(1-(2-methoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034423-59-9

3-(1-(2-methoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2821442
CAS No.: 2034423-59-9
M. Wt: 302.334
InChI Key: ZWLVBEVHBVARAR-UHFFFAOYSA-N
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Description

The compound “3-(1-(2-methoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one” is a potent and selective ERK5 inhibitor identified by high-throughput screening and subsequent structure-based optimization . ERK5 is a key integrator of cellular signal transduction, and it has been shown to play a role in various cellular processes such as proliferation, differentiation, apoptosis, and cell survival .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted-1-yl)-acetic acid hydrazide was synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrido[2,3-d]pyrimidin-4(3H)-one core structure. This core is substituted at the 3-position with a piperidin-4-yl group, which itself is substituted at the 1-position with a 2-methoxyacetyl group .

Scientific Research Applications

Synthesis and Derivative Formation

Research has been conducted on the synthesis of complex heterocyclic compounds derived from similar structures to "3-(1-(2-methoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one." These studies involve the creation of novel compounds with potential biological activities. For instance, a study reported the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing the versatility in creating diverse heterocyclic compounds from pyrimidine derivatives (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).

Biological Activities

Several synthesized derivatives of pyrimidine, similar in structure to the compound , have been evaluated for their biological activities. These include studies on their anti-inflammatory, analgesic, antitumor, antimicrobial, and antiviral properties. For example, certain pyrido[2,3-d]pyrimidine derivatives have been synthesized and tested for their in-vitro antitumor activity, revealing a broad spectrum of antitumor activity against various cancer cell lines (Sherif A F Rostom, Ghada S. Hassan, & H. El-Subbagh, 2009).

Chemical Properties and Synthesis Techniques

Research has also focused on the chemical properties and synthesis techniques of pyrimidine derivatives. This includes the development of efficient synthesis methods for creating pyrimidine-based compounds and understanding their chemical behavior under various conditions. Studies have shown the synthesis of new visnagen and khellin furochromone pyrimidine derivatives, demonstrating the methodologies for constructing complex molecules starting from pyrimidine bases (A. Abu‐Hashem & M. Youssef, 2011).

Applications in Medicinal Chemistry

Compounds with a pyrido[2,3-d]pyrimidin-4(3H)-one core have been explored for their potential applications in medicinal chemistry, particularly as anticonvulsants, antivirals, and anticancer agents. The research includes the development and validation of analytical methods for determining the related substances in novel anticonvulsant agents based on pyrido[2,3-d]pyrimidine structures, indicating their significance in drug development processes (H. Severina et al., 2021).

Properties

IUPAC Name

3-[1-(2-methoxyacetyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-22-9-13(20)18-7-4-11(5-8-18)19-10-17-14-12(15(19)21)3-2-6-16-14/h2-3,6,10-11H,4-5,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLVBEVHBVARAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(CC1)N2C=NC3=C(C2=O)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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